Cas no 1217063-13-2 (2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)
![2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1217063-13-2x500.png)
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- 2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-(3-methoxyphenyl)acetamide
- 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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- インチ: 1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)
- InChIKey: OBJIHYKAPADNIG-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=C(C=1)OC)=O)C1C2=NN=C(CC)N2C2C=CC=CC=2N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 539
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 107
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-7266-3mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-30mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-20mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-40mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-5μmol |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-1mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-10mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-15mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-2mg |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-7266-10μmol |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
1217063-13-2 | 10μmol |
$69.0 | 2023-09-10 |
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamideに関する追加情報
Introduction to 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS No. 1217063-13-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, identified by its CAS number CAS No. 1217063-13-2, has garnered significant attention due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological relevance.
The molecular structure of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide incorporates a fused tricyclic system consisting of a triazolothiazole core and a quinoxaline moiety. This arrangement contributes to its distinctive chemical and biological characteristics. The presence of a sulfanyl group at the 1-position of the triazolothiazole ring enhances its reactivity and potential interactions with biological targets. Additionally, the N-(3-methoxyphenyl)acetamide moiety introduces a polar functional group that can influence solubility and metabolic stability.
In recent years, there has been a growing interest in developing small molecule inhibitors targeting various kinases and enzymes involved in cancer progression. The scaffold of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide exhibits structural features that are reminiscent of known kinase inhibitors. Specifically, the triazolothiazole and quinoxaline rings are common motifs found in compounds that exhibit inhibitory activity against tyrosine kinases and other signaling enzymes. Preliminary studies suggest that this compound may interfere with critical signaling pathways involved in cell proliferation and survival.
One of the most compelling aspects of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is its potential to serve as a lead compound for further medicinal chemistry optimization. The combination of the sulfanyl and acetamide groups provides multiple sites for functionalization, allowing researchers to fine-tune its pharmacokinetic properties and target specificity. This flexibility is crucial for developing drug candidates that exhibit high efficacy while minimizing off-target effects.
The synthesis of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazolothiazole core necessitates the use of specialized reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently.
Evaluation of the biological activity of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has revealed promising results in vitro. Initial assays have demonstrated inhibitory effects on several kinases associated with cancer cell proliferation. Notably, it shows significant activity against EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are key targets in oncology research. These findings underscore the compound's potential as a therapeutic agent in oncology applications.
In addition to its kinase inhibitory properties, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is closely linked to various pathological conditions, including cancer and autoimmune diseases. The sulfanyl group in its structure may contribute to its ability to modulate inflammatory pathways by interacting with specific transcription factors and cytokines.
The pharmacokinetic profile of CAS No. 1217063-13-2, represented by its parent compound 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, is another critical aspect that warrants detailed investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly evaluated to assess its suitability for clinical development. In vitro studies using liver microsomes and intestinal Caco cells have provided insights into its metabolic stability and absorption characteristics.
The development of novel therapeutic agents often involves collaboration between academic researchers and pharmaceutical companies. The case of CAS No. 1217063-13-2 exemplifies this synergy, where academic research has identified promising lead compounds that are now being optimized by industry partners for clinical translation. Such collaborations accelerate the drug discovery process by leveraging complementary expertise and resources.
In conclusion, 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin}-\sulfanyl)-N-(\s*CAS No.\s*1217063-\s*13\s*-<\b>) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities.\s*
Its<\s*>sulfanyl\s*\sand\s*N-\s*(\s*Methoxy\s*-<\b>\s*Phenyl\s*\s*)Acetamide\s*\smoieties\s*offer\s*tremendous\s*flexibility\s*for\s*further\s*molecular\s*optimization,\sand\s*preliminary\s*studies\s*indicate\s*suitability\s*as\s*a\nlead\s*compound\s*for\s*cancer\s*treatment.\s* With \s*further \s*investigation \s*and \s*development,\sthis \s*molecule \s*might \s*cultivate \s*a \s*promising \s*future \sin \stherapeutic \smedicine.\sthis article provides an overview into how this chemical contributes toward advancing medical science.
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